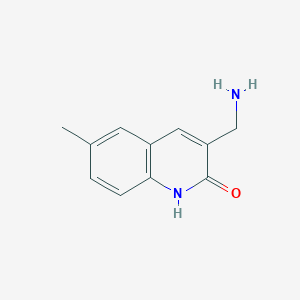
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound this compound belongs to the quinolone family, which is known for a wide range of biological activities. The basic structure includes a quinolinone core with an aminomethyl substituent that may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various 4-(aminomethyl)quinolin-2(1H)-one derivatives and their evaluation against lung cancer cell lines (A549) using the MTT assay. Among these derivatives, some displayed potent cytotoxic effects, suggesting that modifications to the quinoline structure can enhance anticancer activity.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| 7a | 12.5 | A549 |
| 7b | 8.3 | A549 |
| 7e | 5.1 | A549 |
The compound 7e was identified as the most potent anticancer agent in this series, indicating that the structural features of these compounds significantly influence their biological activities .
Antimicrobial Activity
Quinolone derivatives have also been investigated for their antimicrobial properties. A study assessed various quinolone compounds for their efficacy against Mycobacterium tuberculosis (M. tuberculosis). Compounds derived from the quinolone scaffold exhibited minimal inhibitory concentrations (MICs) ranging from 0.9 to 3 μg/mL against MDR strains of M. tuberculosis, demonstrating their potential as new anti-TB agents.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 6b21 | 0.9 | M. tuberculosis |
| 6b12 | 2.5 | M. tuberculosis |
| 6b6 | 3 | M. tuberculosis |
These findings suggest that modifications to the quinolone structure can lead to enhanced antimicrobial activity, making them promising candidates for further development .
Neuroprotective Activity
In addition to anticancer and antimicrobial properties, some studies have reported neuroprotective effects associated with quinoline derivatives. For example, certain compounds have shown the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. The mechanisms often involve modulation of signaling pathways such as NF-κB and reduction of reactive oxygen species (ROS) generation.
Case Study: Anticancer Evaluation
In a specific case study involving the compound this compound, researchers synthesized several derivatives and evaluated their anticancer properties using various assays:
- MTT Assay : Used to assess cell viability in A549 cell lines.
- Apoptosis Assays : Flow cytometry was employed to determine the induction of apoptosis in treated cells.
Results indicated that certain derivatives led to significant apoptosis in cancer cells while exhibiting low toxicity towards normal cells, highlighting their potential for selective cancer therapy .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial screening of quinolone derivatives against a panel of bacterial strains, including resistant strains:
- Disk Diffusion Method : Applied to evaluate antibacterial activity.
- MIC Determination : Conducted to establish effective concentrations against pathogens.
The results revealed that selected compounds displayed strong antibacterial activity with low MIC values against resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
3-(aminomethyl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10/h2-5H,6,12H2,1H3,(H,13,14) |
InChIキー |
FMXMFMXSJFZSSB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















